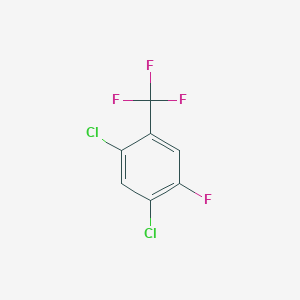

1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1,5-dichloro-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBPTCKJFRNICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552902 | |

| Record name | 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112290-01-4 | |

| Record name | 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluorotoluene with trichloromethane in the presence of aluminum chloride as a catalyst. This reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds .

Scientific Research Applications

1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituent patterns, molecular weights, and applications of 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene with analogous benzene derivatives:

Reactivity and Stability

- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in the target compound enhances electron withdrawal, reducing aromatic ring reactivity toward electrophilic substitution compared to nitro (-NO₂) substituted analogs like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. This makes the latter more reactive in derivatization reactions (e.g., polyamine analysis via HPLC) .

- In contrast, 1,2,4,5-tetrachloro-3-(methylthio)benzene exhibits higher steric bulk due to four chlorine atoms, which may enhance persistence in pesticidal applications .

- Functional Group Diversity: Methoxy (-OCH₃) and nitro (-NO₂) groups in 1,5-dichloro-3-methoxy-2-nitrobenzene increase polarity and reactivity, favoring its use in synthetic pathways requiring nucleophilic aromatic substitution .

Biological Activity

1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene is a chlorinated and fluorinated aromatic compound notable for its diverse biological activities and applications in agrochemicals and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClF

- Molecular Weight : Approximately 232.99 g/mol

- Structure : The compound features a benzene ring substituted at the 1, 5, 2, and 4 positions with chlorine and fluorine atoms, as well as a trifluoromethyl group.

Synthesis and Applications

This compound serves as a precursor in the synthesis of various biologically active compounds. It is particularly significant in the development of trifluoromethylpyridines, which are essential in agrochemical formulations for pest control. More than 20 new trifluoromethylpyridine-containing agrochemicals have been approved for use, demonstrating the compound's importance in agricultural applications.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene | CHClF | Different substitution pattern on the benzene ring. |

| 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | CHClF | Contains only one chlorine atom. |

| 1,3-Dichloro-4-(trifluoromethyl)benzene | CHClF | Lacks fluorine at the second position. |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Agrochemical Activity : The compound exhibits insecticidal properties by disrupting metabolic processes in pests, leading to their mortality. This is primarily achieved through its role in synthesizing active ingredients that protect crops from pests.

- Pharmaceutical Applications : In medicinal chemistry, this compound is used to create derivatives that show enhanced activity against various pathogens. For instance, studies have indicated that trifluoromethyl groups can significantly increase the potency of drugs targeting serotonin uptake or reverse transcriptase inhibition .

Case Study 1: Synthesis of Trifluoromethylpyridines

Research has demonstrated that this compound can be effectively used to synthesize trifluoromethylpyridines, which are crucial for developing new agrochemicals. These compounds have shown significant efficacy against various agricultural pests.

Case Study 2: Structure-Activity Relationship (SAR)

A SAR study involving analogues of this compound revealed that modifications at specific positions on the aromatic ring could enhance biological activity against bacterial strains. For example, derivatives with additional halogen substitutions exhibited improved potency compared to non-halogenated counterparts .

Q & A

Q. What are the common synthetic routes for 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via sequential halogenation and trifluoromethylation. A key approach involves:

Electrophilic substitution : Introducing fluorine and chlorine groups using halogenating agents (e.g., Cl2/FeCl3 or F2/HF) under controlled temperature (40–80°C) to avoid over-halogenation.

Trifluoromethylation : Employing CF3Cu or CF3I in the presence of Pd catalysts under inert conditions (e.g., N2 atmosphere) .

Critical Factors :

- Temperature : Higher temperatures (>100°C) risk decomposition, reducing yield.

- Catalyst loading : Excess Pd can lead to side reactions (e.g., homocoupling).

Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Halogenation + CF3Cu | 65–75 | >95 | 60°C, Pd(PPh3)4 catalyst |

| Continuous flow | 80 | >98 | 40°C, residence time 5 min |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- <sup>19</sup>F NMR : Critical for confirming trifluoromethyl (-CF3) and fluorine positions. Peaks at δ -60 to -65 ppm indicate -CF3.

- GC-MS : Validates molecular weight (MW = 247.5 g/mol) and detects impurities (e.g., dichloro byproducts).

- X-ray crystallography : Resolves steric effects from chlorine/fluorine substituents, confirming regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution be addressed for derivatives of this compound?

Methodological Answer: Regioselectivity is influenced by:

Steric effects : Bulky -CF3 groups direct electrophiles to meta/para positions.

Electronic effects : Electron-withdrawing Cl/F substituents deactivate the ring, requiring strong electrophiles (e.g., NO2<sup>+</sup>).

Case Study :

In nitration, using HNO3/H2SO4 at 0°C yields 3-nitro derivatives (meta to -CF3), confirmed by <sup>1</sup>H NMR coupling constants .

Q. What strategies mitigate contradictions in reported reaction yields for trifluoromethylation?

Methodological Answer: Discrepancies arise from:

- Impurity profiles : Trace moisture deactivates CF3Cu. Use rigorous drying (molecular sieves).

- Catalyst decomposition : Pd catalysts degrade under prolonged heating; switch to flow reactors for consistent yields .

Validation : Replicate reactions under inert conditions (glovebox) and compare with literature .

Q. How does computational modeling guide the design of derivatives for material science applications?

Methodological Answer:

- DFT calculations : Predict HOMO/LUMO levels for OLED applications. For example, -CF3 lowers LUMO (-3.2 eV), enhancing electron injection .

- Molecular dynamics : Simulate thermal stability (e.g., decomposition >250°C aligns with TGA data).

Q. What are the safety protocols for handling this compound, given its halogenated structure?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation (TLV for chlorinated aromatics: 1 ppm).

- Storage : Store in amber glass at -20°C to prevent photodegradation.

- Disposal : Neutralize with NaOH/EtOH before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.